1-Ethoxypentane

Description

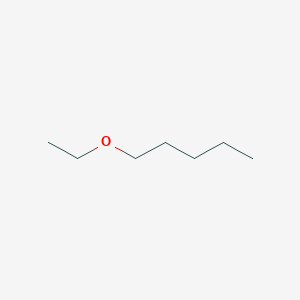

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-5-6-7-8-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMXPMYSWFDBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170822 | |

| Record name | Ether, ethyl pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17952-11-3 | |

| Record name | Amyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17952-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl pentyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl amyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ether, ethyl pentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pentyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethoxypentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG9HT4KHP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Ethoxypentane CAS number and molecular structure.

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1-ethoxypentane.

CAS Number: 17952-11-3 Molecular Formula: C₇H₁₆O Synonyms: Ethyl pentyl ether, Amyl ethyl ether

Molecular Structure

This compound is an aliphatic ether consisting of an ethyl group and a pentyl group linked by an oxygen atom.

Core Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Weight | 116.20 g/mol | [1] |

| Boiling Point | 118-119.55 °C | [2] |

| Melting Point | -95.35 °C (estimate) | [2] |

| Density | 0.7684 g/cm³ (estimate) | [2] |

| Refractive Index | 1.3914 (estimate) | [2] |

| Vapor Pressure | 19.9 mmHg at 25°C | [2] |

| Flash Point | 16.4 °C | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.38 | t | 2H | -O-CH₂-CH₂CH₂CH₂CH₃ |

| ~3.35 | q | 2H | -O-CH₂-CH₃ |

| ~1.54 | p | 2H | -O-CH₂-CH₂-CH₂CH₂CH₃ |

| ~1.32 | m | 4H | -O-CH₂CH₂-CH₂-CH₂-CH₃ |

| ~1.16 | t | 3H | -O-CH₂-CH₃ |

| ~0.90 | t | 3H | -O-CH₂CH₂CH₂CH₂-CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent used. A stacked ¹H NMR spectrum in cyclohexane shows the signal for the α-protons.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~70.8 | -O-CH₂- (pentyl) |

| ~65.9 | -O-CH₂- (ethyl) |

| ~31.8 | -CH₂- (pentyl, C2) |

| ~28.6 | -CH₂- (pentyl, C3) |

| ~22.6 | -CH₂- (pentyl, C4) |

| ~15.3 | -CH₃ (ethyl) |

| ~14.1 | -CH₃ (pentyl) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 2960-2850 | C-H stretch (alkane) |

| 1115-1085 | C-O-C stretch (ether) |

Safety Information

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapour.[2] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][4] |

| H315: Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[4] |

| H319: Causes serious eye irritation.[2] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4] |

| H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |

| P271: Use only outdoors or in a well-ventilated area.[4] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers like this compound.[5][6] The reaction proceeds via an Sₙ2 mechanism where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.[5][6]

Materials:

-

1-Pentanol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Ethyl halide (e.g., ethyl bromide or ethyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-pentanol to the anhydrous solvent.

-

Slowly add sodium hydride or sodium metal to the solution to form the sodium pentoxide. The reaction is exothermic and produces hydrogen gas, so proper venting is necessary.

-

Once the formation of the alkoxide is complete (cessation of gas evolution), cool the mixture in an ice bath.

-

Slowly add the ethyl halide to the cooled alkoxide solution with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated to reflux to ensure completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification of this compound by Distillation

The crude this compound obtained from the synthesis can be purified by simple distillation.

Procedure:

-

Set up a simple distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (118-120 °C).

Mandatory Visualizations

Williamson Ether Synthesis Workflow

Caption: Workflow of this compound synthesis via the Williamson method.

Applications of this compound

This compound's properties make it a valuable compound in various scientific and industrial fields.[7]

References

- 1. Pentane, 1-ethoxy- [webbook.nist.gov]

- 2. This compound | 17952-11-3 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. GHS precautionary statements - Wikipedia [en.wikipedia.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Cas 17952-11-3,this compound | lookchem [lookchem.com]

Spectroscopic Profile of 1-Ethoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-ethoxypentane, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.39 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| ~3.33 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.54 | Quintet (p) | 2H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| ~1.32 | Sextet (sxt) | 2H | -O-CH₂-CH₂-CH₂ -CH₂-CH₃ |

| ~1.16 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.90 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |

Note: Chemical shifts are estimated from the provided spectrum and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 70.8 | CH₂ | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| 65.9 | CH₂ | -O-CH₂ -CH₃ |

| 31.8 | CH₂ | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| 28.5 | CH₂ | -O-CH₂-CH₂-CH₂ -CH₂-CH₃ |

| 22.6 | CH₂ | -O-CH₂-CH₂-CH₂-CH₂ -CH₃ |

| 15.2 | CH₃ | -O-CH₂-CH₃ |

| 14.1 | CH₃ | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2959, 2932, 2872 | Strong | C-H stretching (alkane) |

| 1467 | Medium | C-H bending (alkane) |

| 1378 | Medium | C-H bending (alkane) |

| 1117 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 116 | ~5 | [M]⁺ (Molecular Ion) |

| 87 | ~20 | [M - C₂H₅]⁺ |

| 73 | ~30 | [M - C₃H₇]⁺ |

| 59 | 100 | [CH₃CH₂OCH₂]⁺ (Base Peak) |

| 45 | ~40 | [CH₃CH₂O]⁺ |

| 43 | ~55 | [C₃H₇]⁺ |

| 29 | ~45 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to provide a chemical shift reference at 0 ppm.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of neat (undiluted) this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition (FTIR):

-

A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

-

The prepared salt plate assembly is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The resulting interferogram is then mathematically converted to a spectrum using a Fourier transform.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities.

-

The sample is vaporized in a high vacuum environment.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

Mass Analysis and Detection:

-

The molecular ions and any fragment ions formed from their decomposition are accelerated by an electric field.

-

The ions are then passed through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

Caption: Relationship between spectroscopic techniques and derived structural information.

Caption: General experimental workflow for spectroscopic analysis of this compound.

A Technical Guide to the Solubility of 1-Ethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethoxypentane (Amyl Ethyl Ether), a versatile ether solvent. Due to its properties, this compound finds applications in various sectors, including chemical synthesis, pharmaceuticals, and the flavor and fragrance industry.[1] A thorough understanding of its solubility in different solvent systems is crucial for its effective application in research and development.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its ether functional group and a five-carbon alkyl chain, exhibits primarily nonpolar characteristics. The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, allowing for some interaction with polar molecules.[2] However, the nonpolar nature of the pentyl and ethyl groups dominates its overall solubility behavior.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of ether solubility, a qualitative assessment can be made. Its water solubility has been estimated, providing a key data point.

| Solvent Name | Solvent Type | Chemical Formula | Solubility of this compound | Temperature (°C) | Pressure (atm) | Data Source |

| Water | Polar Protic | H₂O | 0.00347 mol/L (Calculated from log₁₀WS = -2.46) | Not Specified | Not Specified | Cheméo[3] |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | CH₃OH, C₂H₅OH | Miscible (Predicted) | Not Specified | Not Specified | General Principle |

| Ethers (e.g., Diethyl Ether) | Polar Aprotic | (C₂H₅)₂O | Miscible (Predicted) | Not Specified | Not Specified | General Principle |

| Hydrocarbons (e.g., Hexane, Toluene) | Nonpolar | C₆H₁₄, C₇H₈ | Miscible (Predicted) | Not Specified | Not Specified | General Principle |

Note: The miscibility predictions are based on the "like dissolves like" principle. Ethers are generally miscible with a wide range of organic solvents.[4] Experimental verification is recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. Several well-established methods can be employed.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5]

Methodology:

-

Preparation: An excess amount of this compound (the solute) is added to a known volume of the desired solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solute and the saturated solution.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy if a suitable chromophore is present or can be derivatized.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Titration Method

Titration can be a straightforward method for determining the solubility of acidic or basic compounds. For a neutral compound like this compound, a direct titration for solubility is not applicable. However, indirect titration methods could potentially be developed, for instance, by using a competitive binding assay, though this would be highly specific to the experimental design.

Spectroscopic Methods

Spectroscopic techniques offer rapid and often high-throughput methods for solubility determination.

UV-Visible Spectroscopy:

This method is suitable for compounds that absorb ultraviolet or visible light. Since this compound does not have a strong chromophore, direct UV-Vis analysis is challenging. However, it could be used in conjunction with a derivatizing agent that reacts with the ether to produce a colored or UV-active compound.

Methodology:

-

Calibration Curve: A series of solutions with known concentrations of the analyte (or its derivative) are prepared, and their absorbance at a specific wavelength is measured to create a standard curve (absorbance vs. concentration).

-

Sample Preparation: A saturated solution is prepared using the shake-flask method.

-

Measurement: The saturated solution is diluted if necessary, and its absorbance is measured.

-

Calculation: The concentration of the solute in the saturated solution is determined by interpolating its absorbance on the calibration curve.

Raman Spectroscopy:

Raman spectroscopy is a powerful technique that can be used to measure solubility without the need for a chromophore. It relies on the inelastic scattering of monochromatic light.

Methodology:

-

Spectral Identification: Unique Raman peaks for the solute (this compound) and the solvent are identified.

-

Calibration: A calibration curve is generated by plotting the intensity of a characteristic solute peak against its concentration in a series of standard solutions.

-

Measurement: The Raman spectrum of a saturated solution (prepared as in the shake-flask method) is recorded.

-

Calculation: The concentration of the solute is determined from the intensity of its characteristic peak using the calibration curve.

Caption: General Workflow for Spectroscopic Solubility Determination.

Conclusion

This compound is a predominantly nonpolar solvent that exhibits insolubility in water and is expected to be miscible with a wide array of organic solvents. While specific quantitative solubility data in many organic solvents is sparse in the literature, established experimental protocols such as the shake-flask method and spectroscopic techniques can be readily employed to determine these values for specific applications. For researchers and professionals in drug development, a precise understanding of this compound's solubility is paramount for its use as a reaction medium, extraction solvent, or formulation component.

References

1-Ethoxypentane: A Technical Guide to Safety and Handling

This document provides a comprehensive overview of the safety protocols and handling procedures for 1-ethoxypentane (CAS No. 17952-11-3), also known as ethyl pentyl ether.[1] It is intended for researchers, scientists, and professionals in drug development and other fields where this chemical is used as a solvent or intermediate.[1]

Hazard Identification and Classification

This compound is a flammable liquid and vapor.[2][3] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Inhalation of high concentrations may have anesthetic effects.[4][5]

GHS Hazard Statements:

GHS Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

Quantitative Safety Data

The following tables summarize the key quantitative safety and property data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 17952-11-3 | [1][2][4] |

| Molecular Formula | C₇H₁₆O | [1][6] |

| Molecular Weight | 116.2 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 119.55°C | [1][2] |

| Melting Point | -95.35°C (estimate) | [1][2] |

| Flash Point | 16.4°C | [1] |

| Density | 0.7684 g/cm³ (estimate) | [1][2] |

| Vapor Pressure | 19.9 mmHg at 25°C | [1] |

Table 2: Toxicological Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LC50 | Inhalation | Mouse | 116 gm/m³/15M | Behavioral - general anesthetic | [4] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in the provided references. The available information indicates the type of study conducted.

-

Lethal Concentration, 50 percent kill (LC50): The study referenced involved exposing mice to an inhaled concentration of 116 gm/m³ for a duration of 15 minutes to determine the concentration that would be lethal to 50% of the test subjects.[4] The observed toxic effect was general anesthesia.[4]

Safe Handling and Storage

Handling:

-

Use in a well-ventilated area.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3][7]

-

Avoid contact with skin and eyes.[8]

-

Do not eat or drink while handling.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.[9]

-

Store in the original container.[8]

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.[10]

-

Eye/Face Protection: Use tightly sealed safety goggles or a face shield.[8][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC, Nitrile, or Butyl rubber), an apron, and rubber boots.[8] Long-sleeved clothing or coveralls should be used to minimize skin contact.[11]

-

Respiratory Protection: If ventilation is inadequate or when dealing with spills or high concentrations, use a NIOSH-approved air-purifying respirator with appropriate cartridges.[12][13] For high-risk activities, a self-contained breathing apparatus (SCBA) may be necessary.[11]

First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Move the exposed person to fresh air at once.[14] If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Keep the person warm and at rest, and get medical attention as soon as possible.[14]

-

Skin Contact: Promptly wash the contaminated skin with soap and plenty of water for at least 15 minutes.[14][15] Remove contaminated clothing immediately.[14] If irritation persists, seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Get medical attention if discomfort continues.[14]

-

Ingestion: If swallowed, get medical attention immediately.[14] Do not induce vomiting unless instructed to do so by medical personnel. If the person is conscious, giving a glass of water or milk may be indicated, but do not give more.[15]

Caption: First aid response protocol for this compound exposure.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.

-

Special Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[7]

-

Unusual Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

References

- 1. Cas 17952-11-3,this compound | lookchem [lookchem.com]

- 2. This compound | 17952-11-3 [amp.chemicalbook.com]

- 3. This compound | 17952-11-3 [amp.chemicalbook.com]

- 4. This compound | CAS#:17952-11-3 | Chemsrc [chemsrc.com]

- 5. This compound | C7H16O | Reactory [reactory.app]

- 6. Page loading... [guidechem.com]

- 7. cdnimages.opentip.com [cdnimages.opentip.com]

- 8. tiimg.tistatic.com [tiimg.tistatic.com]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]

- 11. youtube.com [youtube.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. epa.gov [epa.gov]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. en.hesperian.org [en.hesperian.org]

Thermodynamic Properties of 1-Ethoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 1-ethoxypentane (also known as ethyl pentyl ether). The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, outlines typical experimental methodologies for their determination, and provides a visualization of a common experimental workflow.

Physicochemical and Thermodynamic Data

This compound (CAS No: 17952-11-3) is a colorless liquid with the molecular formula C7H16O.[1] It is utilized as a solvent in various organic reactions and as an intermediate in the synthesis of other chemicals, including pharmaceuticals and fragrances.[1][2] Its thermodynamic properties are crucial for understanding its behavior in different chemical and physical processes.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. These values are essential for handling, storage, and process design.

| Property | Value | Unit | Reference(s) |

| Molecular Weight | 116.204 | g/mol | [1] |

| Boiling Point | 118.4 - 119.55 | °C | [1][2] |

| Melting Point | -95.35 (estimate) | °C | [1][2] |

| Density | 0.7684 - 0.772 | g/cm³ | [2][3] |

| Flash Point | 16.4 | °C | [1][2] |

| Vapor Pressure | 19.9 | mmHg at 25°C | [1][2][3] |

| Refractive Index | 1.3914 - 1.396 | [1][2] |

Tabulated Thermodynamic Properties

This table presents the available thermodynamic data for this compound. These parameters are fundamental for chemical reaction engineering, safety analysis, and computational chemistry.

| Property | Symbol | Value | Unit | Reference(s) |

| Enthalpy of Vaporization | ΔvapH | Data available | kJ/mol | [4][5] |

| Ideal Gas Heat Capacity | Cp,gas | Data available | J/mol·K | [6][7] |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data available | kJ/mol | [6] |

| Enthalpy of Formation (gas) | ΔfH°gas | Data available | kJ/mol | [6] |

| Enthalpy of Fusion | ΔfusH° | Data available | kJ/mol | [6] |

Note: Specific values for some thermodynamic properties, such as the enthalpy of vaporization and ideal gas heat capacity, are often presented as temperature-dependent functions or in extensive tables. The NIST/TRC Web Thermo Tables are a primary source for this detailed data.[7]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a compound like this compound involves a range of established experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization can be determined using several methods, with calorimetry and the vapor pressure method being the most common.

2.1.1. Calorimetric Method (e.g., using a Calvet Calorimeter)

-

Principle: This method directly measures the heat absorbed by the substance during its phase transition from liquid to vapor at a constant temperature.

-

Apparatus: A Calvet-type calorimeter, which consists of a sample cell and a reference cell surrounded by a series of thermocouples, is used.

-

Procedure:

-

A precisely weighed sample of this compound is placed in the sample cell.

-

The calorimeter is brought to the desired temperature and allowed to stabilize.

-

A controlled evaporation of the sample is initiated, for instance, by a slow stream of an inert gas or by reducing the pressure.

-

The heat absorbed during the vaporization process creates a temperature difference between the sample and reference cells, which is detected by the thermocouples as a voltage signal.

-

This signal is integrated over time to determine the total heat absorbed.

-

The enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized sample.

-

2.1.2. Vapor Pressure Measurement Method (Clausius-Clapeyron Equation)

-

Principle: This method relies on the relationship between the vapor pressure of a liquid and its temperature. The enthalpy of vaporization can be derived from the slope of the natural logarithm of vapor pressure versus the inverse of the temperature, as described by the Clausius-Clapeyron equation.

-

Apparatus: A static or dynamic vapor pressure apparatus is required. This typically includes a temperature-controlled sample chamber, a pressure transducer, and a vacuum system.

-

Procedure:

-

The sample of this compound is placed in the sample chamber and degassed to remove any dissolved air.

-

The temperature of the sample is precisely controlled and varied in a stepwise manner.

-

At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.

-

A plot of ln(P) versus 1/T is generated.

-

The slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.

-

Determination of Heat Capacity (Cp)

2.2.1. Adiabatic Calorimetry

-

Principle: This technique measures the temperature rise of a substance upon the input of a known amount of heat under adiabatic conditions (no heat exchange with the surroundings).

-

Apparatus: An adiabatic calorimeter consists of a sample cell, a heater, a temperature sensor, and an adiabatic shield that is maintained at the same temperature as the sample cell to prevent heat loss.

-

Procedure:

-

A known mass of this compound is sealed in the sample cell.

-

The cell is cooled to the starting temperature.

-

A measured amount of electrical energy (heat) is supplied to the sample through the heater, causing a small increase in temperature.

-

The temperature change is precisely measured.

-

The heat capacity is calculated by dividing the supplied heat by the temperature change and the number of moles of the sample.

-

This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic properties of this compound.

Caption: Workflow for determining the enthalpy of vaporization.

Caption: Interrelation of fundamental thermodynamic state functions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 17952-11-3,this compound | lookchem [lookchem.com]

- 3. This compound | CAS#:17952-11-3 | Chemsrc [chemsrc.com]

- 4. Pentane, 1-ethoxy- [webbook.nist.gov]

- 5. Pentane, 1-ethoxy- [webbook.nist.gov]

- 6. Pentane, 1-ethoxy- (CAS 17952-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. ethyl pentyl ether -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

Potential Research Areas for 1-Ethoxypentane: A Technical Guide for Drug Development Professionals

Introduction: 1-Ethoxypentane (also known as ethyl pentyl ether) is a simple ether with the chemical formula C₇H₁₆O.[1][2] While traditionally used as a solvent and intermediate in various chemical industries, including pharmaceuticals, its potential for more specialized applications in drug development is an area ripe for exploration.[3][4] This technical guide provides an in-depth overview of the existing knowledge on this compound and outlines promising research avenues for its application in the pharmaceutical sciences.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its potential applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][5] |

| Molecular Weight | 116.20 g/mol | [5] |

| CAS Number | 17952-11-3 | [5] |

| Boiling Point | 118.4 °C at 760 mmHg | [5] |

| Flash Point | 16.4 °C | [5] |

| Density | 0.772 g/cm³ | [5] |

| Vapor Pressure | 19.9 mmHg at 25°C | [5] |

| Refractive Index | 1.396 | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.21310 | [5] |

Potential Research Areas

Based on its chemical structure and properties, several key areas of research warrant investigation for the application of this compound in drug development.

This compound as a Green Solvent in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly focused on adopting greener and more sustainable manufacturing processes. The investigation of this compound as a replacement for more hazardous or environmentally persistent solvents is a critical research direction.

Logical Relationship: Evaluation of this compound as a Green Solvent

Caption: Evaluation workflow for classifying this compound as a green solvent.

Exploration in Drug Delivery Systems

The lipophilic nature of this compound, as indicated by its LogP value, suggests its potential as a component in lipid-based drug delivery systems.[5] Research in this area could focus on its use as a co-solvent or excipient in formulations of poorly water-soluble drugs. Excipients are inactive ingredients that are crucial for drug delivery, enhancing stability and bioavailability.[6]

Potential Applications:

-

Topical and Transdermal Formulations: Its solvent properties could enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.

-

Emulsion and Microemulsion Systems: It could be investigated as a component of the oil phase in these formulations for oral or parenteral drug delivery.

-

Nasal Drug Delivery: Ethers have been explored in nasal drug delivery systems.[7]

Investigation of Anesthetic and Neurological Effects

Simple ethers have a long history as general anesthetics.[8] While modern anesthetics have largely replaced diethyl ether, the mechanism of action of these compounds is still an active area of research. General anesthetics are known to modulate the function of various ion channels in the central nervous system, particularly GABAa and glycine receptors.[9]

Proposed Signaling Pathway for Anesthetic Action of Simple Ethers

References

- 1. This compound - Wikidata [wikidata.org]

- 2. Pentane, 1-ethoxy- [webbook.nist.gov]

- 3. canada.ca [canada.ca]

- 4. Cas 17952-11-3,this compound | lookchem [lookchem.com]

- 5. This compound | CAS#:17952-11-3 | Chemsrc [chemsrc.com]

- 6. colorcon.com [colorcon.com]

- 7. Ethers Group - information sheet - Canada.ca [canada.ca]

- 8. Molecular mechanisms of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-Ethoxypentane from 1-Pentanol via Williamson Ether Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis of 1-ethoxypentane from 1-pentanol. The core of this process is the Williamson ether synthesis, a robust and widely utilized method for preparing both symmetrical and asymmetrical ethers.[1][2] This guide details the underlying reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and outlines the logical workflow of the synthesis. The Williamson ether synthesis proceeds via an SN2 mechanism, involving the nucleophilic substitution of an alkyl halide by an alkoxide.[2][3] In this specific application, 1-pentanol is first deprotonated by a strong base to form the more nucleophilic pentoxide anion, which then attacks an ethyl halide to yield the target ether, this compound.

Reaction Mechanism and Theoretical Framework

The synthesis of this compound from 1-pentanol is a classic example of the Williamson ether synthesis. The overall reaction can be divided into two primary stages:

-

Alkoxide Formation: 1-pentanol, a primary alcohol, is a weak nucleophile.[4] To enhance its nucleophilicity, it is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium pentoxide.[4][5] The use of NaH is advantageous as it irreversibly deprotonates the alcohol, with the benign byproduct of hydrogen gas bubbling out of the solution.[1]

-

Nucleophilic Substitution (SN2): The resulting pentoxide ion acts as a potent nucleophile, attacking an ethyl halide (e.g., bromoethane or iodoethane) in a bimolecular nucleophilic substitution (SN2) reaction.[2] This reaction proceeds via a backside attack on the electrophilic carbon of the ethyl halide, leading to an inversion of stereochemistry if a chiral center were present.[3] The reaction works best with primary alkyl halides, as secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which is favored by the strongly basic nature of the alkoxide.[1][6]

Choice of Reagents

For the synthesis of an unsymmetrical ether like this compound, two theoretical pathways exist:

-

Pathway A: Pentoxide ion + Ethyl halide

-

Pathway B: Ethoxide ion + 1-Pentyl halide

Pathway A is strongly preferred. The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[4] Using a primary ethyl halide minimizes steric hindrance, maximizing the yield of the desired ether product and suppressing the competing E2 elimination side reaction.[1][6]

Diagrams and Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

SN2 vs. E2 Competition

Caption: Competing SN2 and E2 reaction pathways.

Data Presentation

Quantitative data for the reactants, product, and typical reaction conditions are summarized below.

Table 1: Physical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Pentanol | C₅H₁₂O | 88.15 | 138.0 | 0.811 |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | N/A (decomposes) | 1.396 |

| Bromoethane | C₂H₅Br | 108.97 | 38.4 | 1.46 |

| This compound | C₇H₁₆O | 116.20 | 121-122 | 0.763 |

Data sourced from publicly available chemical databases.[7][8]

Table 2: Typical Experimental Parameters

| Parameter | Value / Description | Rationale |

| Solvent | Tetrahydrofuran (THF), Anhydrous | Aprotic polar solvent, solubilizes reactants without interfering.[5] |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for irreversible deprotonation.[1][5] |

| Reactant Ratio | 1-Pentanol : NaH : Bromoethane | ~ 1 : 1.1 : 1.1 |

| Temperature | 0°C to Reflux (~66°C for THF) | Alkoxide formation at 0°C to control H₂ evolution; reflux to accelerate SN2 reaction.[9] |

| Reaction Time | 2-6 hours | Typical duration for Williamson ether synthesis to proceed to completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive alkoxide and NaH with atmospheric moisture. |

Experimental Protocol

Materials:

-

1-Pentanol (reagent grade, distilled)

-

Sodium hydride (60% dispersion in mineral oil)

-

Bromoethane (reagent grade)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas line (N₂ or Ar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Alkoxide Formation:

-

To the flask, add 1-pentanol followed by anhydrous THF. Stir the solution under nitrogen.

-

Wash the sodium hydride dispersion with anhydrous hexane to remove the mineral oil, decant the hexane, and carefully add the NaH portion-wise to the stirred alcohol solution at 0°C (ice bath).

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1 hour). This indicates the complete formation of sodium pentoxide.

-

-

Nucleophilic Substitution:

-

Cool the resulting alkoxide solution to 0°C.

-

Add bromoethane dropwise via the dropping funnel to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC or GC analysis if desired.

-

-

Reaction Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[10]

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.[5]

-

Purify the resulting crude oil by fractional distillation under atmospheric pressure to obtain pure this compound. Collect the fraction boiling at approximately 121-122°C.

-

Conclusion

The synthesis of this compound from 1-pentanol is efficiently achieved through the Williamson ether synthesis. The success of the reaction hinges on the effective formation of the pentoxide nucleophile and the selection of a sterically unhindered primary alkyl halide to favor the SN2 pathway. By following a carefully controlled experimental protocol under inert conditions, and employing standard workup and purification techniques, this compound can be prepared in good yield. This method remains a cornerstone of ether synthesis in both academic and industrial laboratories due to its reliability and broad scope.[2]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CID 53630529 | C7H14O | CID 53630529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for 1-Ethoxypentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-ethoxypentane as a solvent in common organic reactions. The information is intended to guide researchers in utilizing this ether as a potential alternative to more traditional solvents like diethyl ether and tetrahydrofuran (THF), particularly in the context of green and sustainable chemistry.

Properties of this compound

This compound, also known as amyl ethyl ether, is a colorless liquid with a characteristic fruity odor.[1] Its physical and chemical properties make it a suitable solvent for a variety of organic reactions. A summary of its key properties is presented in the table below, alongside a comparison with other common ethereal solvents.

Table 1: Physical and Chemical Properties of this compound and Common Ether Solvents

| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |

| CAS Number | 17952-11-3 | 60-29-7 | 109-99-9 |

| Molecular Formula | C7H16O | C4H10O | C4H8O |

| Molecular Weight | 116.20 g/mol | 74.12 g/mol | 72.11 g/mol |

| Boiling Point | 118-120 °C | 34.6 °C | 66 °C |

| Melting Point | -95.35 °C (estimate)[1][2] | -116.3 °C | -108.4 °C |

| Density | 0.768 g/mL | 0.713 g/mL | 0.889 g/mL |

| Flash Point | 16.4 °C[1][2] | -45 °C | -14 °C |

| Dielectric Constant | 3.6 | 4.3 | 7.5 |

| Solubility in Water | Insoluble[1] | 6.9 g/100 mL (20 °C) | Miscible |

Applications in Organic Synthesis

This compound's properties, particularly its higher boiling point compared to diethyl ether, make it an attractive solvent for reactions requiring elevated temperatures. Its classification as an ether suggests its utility in reactions where solvent coordination to metal centers is beneficial, such as in Grignard reactions. Furthermore, its potential as a "green" solvent is being explored as a replacement for less environmentally friendly options.

Grignard Reactions

Ethereal solvents are essential for the formation and reaction of Grignard reagents, as they solvate the magnesium center, enhancing the nucleophilicity of the organometallic species. While diethyl ether and THF are traditionally used, this compound can serve as a viable alternative, especially in reactions that require temperatures above the boiling points of these common solvents.

Logical Workflow for a Grignard Reaction

Caption: A logical workflow for a typical Grignard reaction.

Experimental Protocol: Synthesis of Triphenylmethanol using a Grignard Reagent in this compound

This protocol is a representative example and may require optimization.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromobenzene

-

Anhydrous this compound

-

Benzophenone

-

10% Aqueous HCl solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of bromobenzene (1.0 equiv.) in anhydrous this compound via the dropping funnel.

-

The reaction is initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzophenone:

-

Cool the Grignard reagent solution to room temperature.

-

Dissolve benzophenone (1.0 equiv.) in anhydrous this compound and add it to the dropping funnel.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain a controlled reflux by adjusting the rate of addition and, if necessary, using an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and 10% aqueous HCl.

-

Stir until all the solids have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude triphenylmethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Expected Outcome:

-

The reaction is expected to produce triphenylmethanol. The yield will be dependent on the reaction conditions and the purity of the reagents.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of symmetrical and unsymmetrical ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide. The choice of solvent is crucial, and this compound, being a relatively polar aprotic ether, can facilitate this reaction, especially when higher temperatures are required.

Signaling Pathway for Williamson Ether Synthesis

Caption: A diagram illustrating the key steps in a Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-Butoxy-4-nitrobenzene in this compound

This protocol is a representative example and may require optimization.

Materials:

-

4-Nitrophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromobutane

-

Anhydrous this compound

-

1 M Aqueous NaOH solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Alkoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equiv.) in anhydrous this compound.

-

Dissolve 4-nitrophenol (1.0 equiv.) in anhydrous this compound and add it to the dropping funnel.

-

Add the 4-nitrophenol solution dropwise to the stirred suspension of sodium hydride at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

-

S(_N)2 Reaction:

-

Add 1-bromobutane (1.2 equiv.) to the dropping funnel and add it dropwise to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux (the boiling point of this compound is approximately 118-120 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash with 1 M aqueous NaOH solution to remove any unreacted 4-nitrophenol.

-

Separate the layers and wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude 1-butoxy-4-nitrobenzene.

-

The crude product can be purified by recrystallization or column chromatography.

-

Expected Outcome:

-

This procedure is expected to yield 1-butoxy-4-nitrobenzene. The use of this compound allows for a higher reaction temperature, which can be beneficial for less reactive alkyl halides.

Green Chemistry Aspects

This compound is being considered as a more sustainable alternative to some traditional ethereal solvents. Its higher boiling point and lower volatility compared to diethyl ether reduce solvent loss through evaporation. Furthermore, its immiscibility with water can simplify workup procedures and facilitate solvent recovery and recycling, which are key principles of green chemistry. While not derived from a renewable feedstock, its potential to replace more hazardous solvents like THF (which can form explosive peroxides) makes it an interesting option for developing greener synthetic processes.

Logical Relationship of Solvent Properties to Green Chemistry Principles

References

Application Notes and Protocols: 1-Ethoxypentane in Extraction Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Ethoxypentane as a Potential Extraction Solvent

This compound (also known as ethyl pentyl ether) is a colorless liquid with the molecular formula C7H16O.[1][2] It is classified as an ether and is recognized for its use as a solvent in organic synthesis and as an intermediate in the pharmaceutical, flavor, and fragrance industries.[1][2] While not conventionally documented as a primary extraction solvent, its chemical and physical properties suggest potential applications in various extraction processes. Its lower polarity indicates it could be a suitable solvent for the extraction of non-polar to moderately polar organic compounds from aqueous or solid matrices.

This document provides a detailed overview of the potential applications of this compound in extraction, including its physical properties, proposed experimental protocols for liquid-liquid and solid-liquid extractions, and a discussion of its potential advantages and disadvantages compared to commonly used solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its evaluation as an extraction solvent.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [2][3] |

| Molecular Weight | 116.20 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 118.4 - 119.55 °C | [1][4] |

| Melting Point | -95.35 °C (estimate) | [1][2] |

| Density | 0.768 - 0.772 g/cm³ | [1][2][4] |

| Flash Point | 16.4 °C | [1][2][4] |

| Vapor Pressure | 19.9 mmHg at 25 °C | [1][2][4] |

| Refractive Index | 1.3914 - 1.396 | [1][2][4] |

| Solubility in Water | Insoluble | [1] |

| LogP | 2.21310 | [2][4] |

Potential Advantages and Considerations for Use in Extraction

The properties of this compound suggest several potential advantages as an extraction solvent:

-

Immiscibility with Water: Its insolubility in water makes it a good candidate for liquid-liquid extractions from aqueous samples.[1]

-

Moderate Boiling Point: The boiling point of approximately 119 °C allows for easy removal of the solvent post-extraction by distillation or evaporation, without requiring excessively high temperatures that could degrade thermally sensitive compounds.[1][4]

-

Lower Density than Water: With a density less than water, it will form the upper layer in a liquid-liquid extraction with an aqueous phase, which can be advantageous for separation.[1][4]

-

Chemical Stability: Ethers are generally stable and less reactive than other solvent classes, which is beneficial for preventing degradation of the target analytes.

However, there are also important safety and practical considerations:

-

Flammability: With a low flash point of 16.4 °C, this compound is highly flammable and requires careful handling in a well-ventilated area, away from ignition sources.[1][2][4]

-

Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon exposure to air and light. It is crucial to test for and remove any peroxides before distillation or concentration.

-

Limited Polarity Range: Being a relatively non-polar solvent, its extraction efficiency will be limited to compounds of similar polarity.

Hypothetical Experimental Protocols

The following are proposed, hypothetical protocols for the use of this compound in extraction processes. These are intended as a starting point for methodology development and will require optimization for specific applications.

Protocol 1: Liquid-Liquid Extraction of a Non-Polar Analyte from an Aqueous Matrix

This protocol describes a general procedure for the extraction of a hypothetical non-polar drug candidate from a biological fluid sample.

Objective: To extract a non-polar compound from an aqueous solution using this compound.

Materials:

-

Aqueous sample containing the target analyte

-

This compound (peroxide-free)

-

Separatory funnel

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Conical flasks and beakers

-

pH meter and appropriate buffers (if pH adjustment is needed)

Methodology:

-

Sample Preparation:

-

Place a known volume of the aqueous sample into a separatory funnel.

-

If the analyte's solubility is pH-dependent, adjust the pH of the aqueous sample to maximize its partition into the organic phase.

-

To decrease the solubility of the organic solvent in the aqueous layer, saturate the aqueous phase by adding sodium chloride (salting out).

-

-

Extraction:

-

Add a specific volume of this compound to the separatory funnel (a 1:1 or 1:2 sample to solvent ratio is a good starting point).

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. This compound will be the upper layer.

-

-

Phase Separation and Collection:

-

Carefully drain the lower aqueous layer and discard it.

-

Collect the upper organic layer (this compound) containing the extracted analyte into a clean, dry conical flask.

-

For improved recovery, the extraction of the aqueous phase can be repeated with fresh portions of this compound, and the organic extracts can be combined.

-

-

Drying and Concentration:

-

Dry the collected organic extract by adding a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for a few minutes.

-

Decant or filter the dried organic extract into a round-bottom flask.

-

Remove the this compound using a rotary evaporator. The bath temperature should be set below the boiling point of the solvent.

-

-

Analyte Recovery:

-

The concentrated or dried analyte is now ready for further analysis or purification.

-

Caption: Liquid-liquid extraction workflow using this compound.

Protocol 2: Solid-Liquid (Soxhlet) Extraction of Lipids from a Plant Matrix

This protocol outlines a hypothetical procedure for extracting lipids from a dried plant material using this compound in a Soxhlet apparatus.

Objective: To extract lipids from a solid plant matrix using this compound.

Materials:

-

Dried and ground plant material

-

This compound (peroxide-free)

-

Soxhlet extraction apparatus (including round-bottom flask, Soxhlet extractor, and condenser)

-

Extraction thimble

-

Heating mantle

-

Rotary evaporator

-

Glass wool

Methodology:

-

Sample Preparation:

-

Ensure the plant material is thoroughly dried to prevent water from interfering with the extraction.

-

Grind the material to a fine powder to increase the surface area for extraction.

-

Accurately weigh a specific amount of the ground plant material and place it into an extraction thimble.

-

Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the solvent.

-

-

Apparatus Setup:

-

Place the thimble inside the Soxhlet extractor.

-

Fill a round-bottom flask to about two-thirds with this compound and add a few boiling chips.

-

Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and the condenser on top.

-

Connect the condenser to a cold water supply.

-

-

Extraction:

-

Gently heat the round-bottom flask using a heating mantle.

-

The solvent will evaporate, travel up the side arm of the extractor, and condense in the condenser, dripping onto the thimble containing the sample.

-

The extractor will slowly fill with the solvent. When the solvent reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.

-

This cycle will repeat, allowing for continuous extraction of the sample with fresh solvent.

-

Continue the extraction for a predetermined number of cycles or for a specific duration (e.g., 6-8 hours), depending on the analyte and matrix.

-

-

Solvent Removal and Analyte Recovery:

-

After the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and remove the round-bottom flask.

-

Remove the this compound from the extract using a rotary evaporator to yield the crude lipid extract.

-

Caption: Soxhlet extraction workflow using this compound.

Conclusion

This compound presents a viable, though not widely established, alternative to traditional extraction solvents for specific applications. Its physicochemical properties make it theoretically suitable for the extraction of non-polar compounds. The provided hypothetical protocols offer a foundational methodology for researchers interested in exploring its use. However, it is imperative to conduct thorough validation and optimization for any specific application, with a strong emphasis on safety due to its flammability and potential for peroxide formation. Further research is needed to quantify its extraction efficiency for various classes of compounds and to compare its performance directly with standard extraction solvents.

References

1-Ethoxypentane as a Fuel Additive: Application Notes and Research Protocols

Introduction to 1-Ethoxypentane

This compound, also known as ethyl pentyl ether, is an ether with the chemical formula C7H16O. Its potential as a fuel additive stems from its oxygen content and its miscibility with gasoline, which are desirable properties for improving combustion efficiency and reducing certain exhaust emissions.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior when blended with base fuels.

| Property | Value | Reference |

| Molecular Formula | C7H16O | --INVALID-LINK-- |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |

| Density | Not available | |

| Boiling Point | 120.5 °C (predicted) | --INVALID-LINK-- |

| Flash Point | Not available | |

| Oxygen Content | ~13.77% by weight | (Calculated) |

Potential Effects as a Fuel Additive (Based on Analogs)

The addition of ether compounds to gasoline can significantly alter the fuel's properties and combustion characteristics. Based on extensive research on additives like DEE, MTBE, and ETBE, the anticipated effects of this compound are summarized below.

Effects on Fuel Properties

Blending this compound with gasoline is expected to influence key fuel parameters. Table 2 outlines these anticipated effects, drawing parallels from studies on other ether additives.

| Fuel Property | Expected Effect of this compound Addition | Rationale based on Analogous Ethers (DEE, MTBE, ETBE) |

| Octane Number (RON/MON) | Increase | Ethers act as octane boosters, improving the anti-knock characteristics of the fuel. |

| Reid Vapor Pressure (RVP) | Likely Increase | Ethers are generally more volatile than gasoline, which can lead to an increase in RVP. This needs to be managed to prevent issues like vapor lock. |

| Distillation Curve | Depression of the mid-range boiling points | The addition of volatile components like ethers tends to lower the boiling points of the fuel blend in the 50% and 90% distillation ranges. |

| Oxygen Content | Increase | The inherent oxygen in the this compound molecule will increase the overall oxygen content of the fuel blend, promoting more complete combustion. |

| Density | Dependent on the density of this compound | The final blend density will be a weighted average of the densities of gasoline and this compound. |

| Viscosity | Likely Decrease | Ethers typically have lower viscosities than gasoline, which could lead to a slight reduction in the blend's viscosity. |

Effects on Engine Performance and Emissions

The changes in fuel properties are expected to translate to alterations in engine performance and exhaust emissions. Table 3 summarizes the potential impacts.

| Parameter | Expected Effect of this compound Addition | Rationale based on Analogous Ethers (DEE, MTBE, ETBE) |

| Engine Power | Minor Increase or No Significant Change | Improved combustion efficiency due to oxygenation may lead to a slight increase in power. However, the lower energy density of ethers compared to gasoline could offset this gain. |

| Brake Specific Fuel Consumption (BSFC) | Increase | Due to the lower energy content of oxygenates, more fuel is required to produce the same amount of energy, leading to higher BSFC. |

| Carbon Monoxide (CO) Emissions | Decrease | The additional oxygen promotes the complete oxidation of carbon to carbon dioxide, thereby reducing CO emissions. |

| Unburned Hydrocarbon (HC) Emissions | Decrease | Improved combustion efficiency leads to a more complete burning of the fuel, reducing the amount of unburned hydrocarbons in the exhaust. |

| Nitrogen Oxides (NOx) Emissions | Potential Increase | The higher oxygen content can lead to higher combustion temperatures, which can favor the formation of NOx. |

| Particulate Matter (PM) Emissions | Decrease | The presence of oxygen in the fuel can help to reduce the formation of soot and other particulate matter during combustion. |

Proposed Experimental Protocols

To validate the potential of this compound as a fuel additive, a series of standardized tests should be conducted. The following protocols are proposed based on common methodologies in fuel science and engine testing.

Protocol for Fuel Blend Preparation and Analysis

Objective: To prepare stable blends of this compound with a base gasoline and to characterize their key physicochemical properties.

Materials:

-

Base gasoline (e.g., 92 RON unleaded)

-

This compound (high purity, >99%)

-

Graduated cylinders, beakers, and volumetric flasks

-

Analytical balance

-

ASTM-compliant instrumentation for fuel analysis (e.g., octane rating engine, RVP apparatus, distillation unit, densitometer, viscometer)

Procedure:

-

Prepare a series of fuel blends by adding this compound to the base gasoline in varying volume percentages (e.g., 5%, 10%, 15%, 20% v/v).

-

Thoroughly mix each blend to ensure homogeneity.

-

Measure the following properties for each blend and the base gasoline according to the relevant ASTM standards:

-

Research Octane Number (RON) (ASTM D2699)

-

Motor Octane Number (MON) (ASTM D2700)

-

Reid Vapor Pressure (RVP) (ASTM D323)

-

Distillation characteristics (ASTM D86)

-

Density (ASTM D4052)

-

Kinematic Viscosity (ASTM D445)

-

-

Record all data in a structured format for comparison.

Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound-gasoline blends on the performance and exhaust emissions of a spark-ignition (SI) engine.

Materials:

-

Calibrated, single-cylinder or multi-cylinder SI test engine equipped with a dynamometer.

-

Exhaust gas analyzer capable of measuring CO, HC, NOx, and O2.

-

Fuel flow meter.

-

Data acquisition system to record engine speed, torque, fuel consumption, and emissions data.

-

Prepared fuel blends from Protocol 3.1.

Procedure:

-

Warm up the test engine to a stable operating temperature using the base gasoline.

-

Conduct a baseline test with the base gasoline at various engine speeds and loads (e.g., from 2000 to 5000 rpm in increments of 500 rpm, at 25%, 50%, 75%, and 100% load).

-

For each operating point, record engine speed, torque, fuel consumption, and exhaust emissions data.

-

Purge the fuel system and run the engine with each of the this compound blends.

-

Repeat the test procedure (steps 2 and 3) for each fuel blend.

-

Calculate engine power, brake specific fuel consumption (BSFC), and emission rates (in g/kWh) for all test conditions.

-

Analyze and compare the data to determine the effect of this compound addition.

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Application Notes and Protocols for 1-Ethoxypentane in Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of 1-ethoxypentane as a solvent in various spectroscopic techniques. The information is intended to guide researchers in the fields of analytical chemistry, materials science, and pharmaceutical development in the effective application of this solvent for sample analysis.

Properties of this compound

This compound, also known as amyl ethyl ether, is a colorless liquid with a characteristic fruity odor.[1] Its properties make it a suitable solvent for a range of non-polar to moderately polar analytes. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1] |

| CAS Number | 17952-11-3 | [2] |

| Density | 0.762 - 0.772 g/mL | [1][3] |

| Boiling Point | 118 - 119.55 °C | [1][3] |

| Melting Point | -95.35 °C (estimate) | [1] |

| Refractive Index | 1.393 - 1.396 | [1][3] |

| Dielectric Constant | 3.60 | [3] |

| Flash Point | 16.4 °C | [1] |

| Vapor Pressure | 19.9 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water | [4] |

| LogP (Octanol/Water) | 2.21 - 2.46 | [1][3] |

Spectroscopic Applications and Protocols

This compound can be employed as a solvent in several spectroscopic techniques, including UV-Visible, Fluorescence, and Raman spectroscopy. Its relatively low polarity and volatility make it a viable alternative to other ether solvents.[1]

UV-Visible (UV-Vis) Spectroscopy